2-(2-Hydroxyethyl)benzaldehyde
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Overview
Description
2-(2-Hydroxyethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2. It is characterized by a benzene ring substituted with a hydroxyethyl group (-CH2CH2OH) and an aldehyde group (-CHO) at the ortho position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Gattermann-Koch Reaction: This method involves the formylation of 2-phenylethanol using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Reductive Amination: Another approach is the reductive amination of 2-phenylethanolamine, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to meet industrial standards.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Lewis acids (e.g., aluminum chloride), halogenating agents (e.g., bromine).
Major Products Formed:
Carboxylic acids from oxidation.
Alcohols from reduction.
Halogenated benzene derivatives from substitution.
Scientific Research Applications
2-(2-Hydroxyethyl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyethyl)benzaldehyde exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and proteins, influencing metabolic pathways. In drug design, it may act as a precursor to active pharmaceutical ingredients, targeting specific molecular pathways.
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde without the hydroxyethyl group.
Phenethyl Alcohol: A hydroxyl-substituted benzene ring without the aldehyde group.
Vanillin: A phenolic aldehyde with a methoxy group and an aldehyde group.
Uniqueness: 2-(2-Hydroxyethyl)benzaldehyde is unique due to the presence of both hydroxyethyl and aldehyde functional groups, which allows for diverse chemical reactivity and applications compared to its similar compounds.
Properties
IUPAC Name |
2-(2-hydroxyethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7,10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQCTYLLMRFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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